molecular formula C20H20FN5O2 B12245067 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12245067
M. Wt: 381.4 g/mol
InChI Key: LLMVLADMUAMHRP-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a fluorophenyl group, an imidazole ring, and a pyrrolidine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine core, the introduction of the fluorophenyl group, and the attachment of the imidazole and pyrrolidine moieties. Common synthetic routes may involve:

    Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Imidazole and Pyrrolidine Moieties: These groups can be introduced through various coupling reactions, such as amide bond formation or etherification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20FN5O2

Molecular Weight

381.4 g/mol

IUPAC Name

[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C20H20FN5O2/c1-25-13-22-10-18(25)20(27)26-8-7-14(11-26)12-28-19-6-5-17(23-24-19)15-3-2-4-16(21)9-15/h2-6,9-10,13-14H,7-8,11-12H2,1H3

InChI Key

LLMVLADMUAMHRP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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